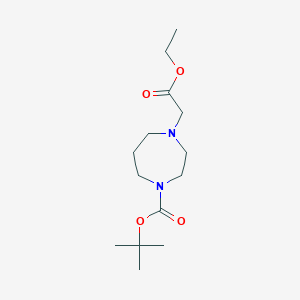

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate (CAS 1174673-77-8) is a 1,4-diazepane derivative with a tert-butyl carbamate protecting group and an ethoxy-oxoethyl side chain. Its molecular formula is C11H22N2O2 (molecular weight: 214.3 g/mol), and it exists as a yellow liquid with ≥95% purity . This compound is primarily utilized in scientific research, including drug discovery and chemical synthesis, due to its versatility as a synthetic intermediate. The ethoxy-oxoethyl substituent contributes to its reactivity in nucleophilic substitutions or condensations, making it valuable for constructing complex molecules .

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)11-15-7-6-8-16(10-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 |

InChI Key |

DTKJQRLFBHRYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Starting Materials

-

1,4-Diazepane Derivatives : The seven-membered diazepane ring is typically constructed from linear precursors such as 1,4-diaminobutane or its protected variants.

-

tert-Butyl Dicarbonate (Boc Anhydride) : Used to introduce the Boc protecting group at the N1 position of the diazepane ring.

-

Ethyl Glyoxylate or Ethyl Bromoacetate : These reagents introduce the ethoxy-oxoethyl side chain via alkylation or nucleophilic substitution.

Critical Reagents

-

Lithium Bases (n-BuLi, LDA) : Employed for deprotonation to generate enolates or facilitate nucleophilic attacks.

-

Palladium Catalysts : Used in cross-coupling reactions for functional group interconversions (e.g., Suzuki-Miyaura reactions).

-

Solvents : Tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF) are common due to their ability to stabilize reactive intermediates.

Stepwise Synthesis Procedures

The preparation of this compound follows a modular approach, as outlined below:

Boc Protection of 1,4-Diazepane

Introduction of the Ethoxy-Oxoethyl Side Chain

-

Alkylation Strategy :

-

Alternative Pathway – Michael Addition :

Purification and Isolation

-

Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 0–30% EtOAc).

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include temperature, solvent, and catalyst loading.

Temperature Effects

Solvent Impact

Catalytic Systems

-

Palladium Complexes : Pd(dppf)Cl₂ enables boron-mediated couplings (e.g., introducing boronate esters).

-

Base Selection : Potassium acetate (KOAc) improves turnover in cross-coupling reactions.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Methods

Chromatographic Purity

Comparative Analysis of Methodologies

A comparison of synthetic routes highlights trade-offs between efficiency and complexity:

Challenges and Mitigation Strategies

Ring Strain in Diazepane Formation

Steric Hindrance at N4

Chemical Reactions Analysis

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazepane ring and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with biological membranes plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups : Bromine (e.g., in CAS 1357147-44-4) increases electrophilicity, facilitating nucleophilic aromatic substitution .

- Aromatic vs. Aliphatic : Pyridinyl (CAS 223797-58-8) and phenyl (CAS 710973-92-5) groups enhance rigidity and receptor affinity compared to the flexible ethoxy-oxoethyl chain in the target compound .

- Protection Strategies : Di-tert-butyl derivatives (CAS 882645-09-2) offer dual protection but require harsher deprotection conditions .

Physicochemical Properties :

- The target compound’s liquid state contrasts with solid analogs like CAS 1357147-44-4, reflecting differences in crystallinity due to bulky substituents .

- Cyclopropylmethyl (CAS 710973-92-5) increases lipophilicity (ClogP ~2.5) compared to the target compound (ClogP ~1.2), impacting blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate (CAS No. 1174673-77-8) is a chemical compound belonging to the diazepane class, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structural features, including a tert-butyl group and an ethoxy-oxoethyl moiety, which contribute to its biological activity and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.37 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxy group facilitates hydrogen bonding with active sites, while the diazepane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's potential as a pharmacological agent. Notably:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Neuropharmacological Effects : Research indicates that derivatives of diazepanes can exhibit anxiolytic and sedative properties, which may be relevant for developing treatments for anxiety disorders.

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures can possess antimicrobial properties, warranting further investigation into this aspect for this compound.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against a series of enzymes involved in glucose metabolism. Results indicated a significant inhibitory effect on glucokinase activity, suggesting its potential role in managing hyperglycemia.

Case Study 2: Neuropharmacological Screening

A neuropharmacological screening revealed that the compound exhibited notable binding affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. This finding supports the hypothesis that it may possess anxiolytic properties.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally related compounds.

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | Moderate anxiolytic effects |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)-1,4-diazepane-1-carboxylate | Antimicrobial properties |

| Tert-butyl 4-(2-morpholino-2-oxoethyl)-1,4-diazepane-1-carboxylate | Enhanced neuroprotective effects |

Q & A

Basic Question: What are the standard synthetic protocols for synthesizing tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation/alkylation : Introducing the ethoxy-oxoethyl group via nucleophilic substitution or coupling reactions.

- Boc protection : Using tert-butyl dicarbonate to protect the diazepane nitrogen under basic conditions (e.g., triethylamine in tetrahydrofuran) .

- Purification : Column chromatography (e.g., hexanes/ethyl acetate with 0.25% triethylamine) to isolate the product, with yields averaging 60–70% .

Key solvents include THF and dichloromethane, while catalysts like triethylamine are critical for maintaining reaction efficiency .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization requires systematic parameter adjustments:

- Temperature : Lower temperatures (0–5°C) mitigate side reactions during exothermic steps (e.g., acylation) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may require post-reaction solvent swaps for purification .

- Catalyst loading : Excess base (e.g., triethylamine) can improve reaction rates but may complicate purification; stoichiometric optimization via DoE (Design of Experiments) is recommended .

Evidence from analogous diazepane syntheses shows yield improvements of 15–20% through iterative condition screening .

Basic Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR (1H/13C) : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H, ~28 ppm in 13C) and the ethoxy-oxoethyl moiety (δ ~4.1 ppm for -OCH2CH3, ~172 ppm for the carbonyl in 13C) .

- IR : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 286.37 for C14H26N2O4) .

Advanced Question: How should researchers address contradictory spectral data during characterization?

Methodological Answer:

Contradictions often arise from:

- Rotameric equilibria : Flexible diazepane rings may produce split signals in NMR. Low-temperature NMR (e.g., -40°C) or deuterated DMSO can resolve this .

- Impurity interference : HPLC-MS (≥95% purity threshold) identifies by-products, such as unreacted intermediates or hydrolysis products .

- Crystallinity issues : Recrystallization in ethyl acetate/hexanes improves sample homogeneity for XRD or melting point analysis .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:

Diazepane derivatives are explored for:

- Enzyme inhibition : The ethoxy-oxoethyl group may interact with catalytic residues in proteases or kinases, as seen in structural analogs .

- Receptor modulation : The diazepane core’s conformational flexibility enables GPCR or ion channel binding, though target specificity requires SAR (Structure-Activity Relationship) studies .

Advanced Question: How can structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Ester hydrolysis : Replace the ethoxy group with a metabolically stable moiety (e.g., trifluoroethyl) to prolong half-life .

- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) at the diazepane ring, guided by logP calculations (target <3) .

- Bioisosteric replacement : Substitute the tert-butyl group with a cyclopropane ring to reduce steric hindrance without compromising stability .

Basic Question: What purification strategies are effective for this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexanes) .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals .

- Acid-base extraction : For Boc-protected intermediates, aqueous HCl (1M) removes unreacted amines, followed by neutralization and extraction .

Advanced Question: How should conflicting reports about biological activity be resolved?

Methodological Answer:

Conflicts may stem from:

- Assay variability : Standardize protocols (e.g., IC50 measurements under fixed ATP concentrations for kinase assays) .

- Compound stability : Test hydrolytic degradation in PBS (pH 7.4) over 24 hours; instability in aqueous media may explain reduced activity in certain studies .

- Structural analogs : Compare activity with closely related derivatives (e.g., tert-butyl 4-(3-methoxy-3-oxopropyl) analogs) to isolate critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.